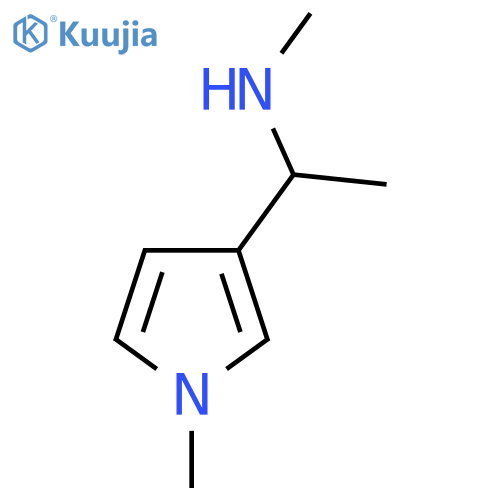

Cas no 933725-48-5 (methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 化学的及び物理的性質

名前と識別子

-

- EN300-2960341

- 933725-48-5

- AKOS017650250

- methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine

- methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine

-

- MDL: MFCD21797322

- インチ: 1S/C8H14N2/c1-7(9-2)8-4-5-10(3)6-8/h4-7,9H,1-3H3

- InChIKey: JKVKDWZITVYZHN-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC(=C1)C(C)NC

計算された属性

- せいみつぶんしりょう: 138.115698455g/mol

- どういたいしつりょう: 138.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2960341-10g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 10g |

$3007.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-0.05g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 0.05g |

$587.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-5.0g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 5.0g |

$2525.0 | 2023-07-06 | ||

| Enamine | EN300-2960341-0.1g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 0.1g |

$615.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-2.5g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 2.5g |

$1370.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-0.5g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 0.5g |

$671.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-0.25g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 0.25g |

$642.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-5g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 5g |

$2028.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-1g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 1g |

$699.0 | 2023-09-06 | ||

| Enamine | EN300-2960341-1.0g |

methyl[1-(1-methyl-1H-pyrrol-3-yl)ethyl]amine |

933725-48-5 | 1.0g |

$871.0 | 2023-07-06 |

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamineに関する追加情報

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine(CAS No. 933725-48-5)の化学的特性と応用分野

methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine(CAS No. 933725-48-5)は、有機合成化学において重要な中間体として注目される化合物です。その分子構造は、ピロール環とエチルアミン基が結合した特徴的な骨格を持ち、医薬品や機能性材料の開発において多様な用途が期待されています。近年、AI創薬やサステナブルケミストリーの分野で、この化合物の効率的な合成法や反応機構に関する研究が活発化しています。

本化合物の物理化学的性質について、分子量は168.24 g/molで、常温では無色から淡黄色の液体として存在します。疎水性と求核性を併せ持つ特性から、触媒反応や高分子修飾への応用が検討されています。特に、バイオコンパチブル材料開発における架橋剤としての潜在能力が、グリーンケミストリーの観点から評価されています。

合成方法に関しては、ピロール誘導体のN-アルキル化と続くアミノエチル化を経る多段階プロセスが主流です。最新の研究では、マイクロ波照射やフロー化学を活用した効率化手法が報告されており、省エネルギー合成としての進展が注目されています。また、自動合成プラットフォームとの親和性も高く、デジタルケミストリー時代に対応した化合物と言えます。

応用分野では、医薬品中間体として神経科学関連化合物の合成に活用されるケースが増加しています。創薬研究においては、その分子構造が受容体結合性の最適化に寄与するため、標的治療薬開発の鍵となる事例も報告されています。さらに、電子材料分野では、導電性ポリマーの前駆体としての利用が検討されています。

市場動向を分析すると、methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamineの需要は、個別化医療や精密化学の発展に伴い堅調に推移しています。サプライチェーンの観点では、グローバル調達と地域生産のバランスが課題となっており、BCP対策としての在庫管理が重要視されています。品質基準については、ICHガイドラインに準拠した高純度化技術の開発が進められています。

安全性に関する最新の知見では、生分解性評価や生態影響試験データが蓄積されつつあります。労働安全の観点からは、閉鎖系操作や局所排気の実施が推奨されており、ESG経営を重視する企業では、これらの対策がサステナビリティレポートの記載事項となっています。

今後の展望として、計算化学を活用した分子設計の高度化や、バイオケミカルな合成経路の開発が期待されています。カーボンニュートラル達成に向け、再生可能資源を原料とする製造プロセスの研究も開始されています。また、マテリアルズインフォマティクスとの連携により、新たな機能性の発見が加速する可能性があります。

学術的な意義では、本化合物がヘテロ環化学とアミン化学の交差点として位置付けられ、学際的研究のモデルケースとなっています。オープンサイエンスの潮流を受けて、合成手法のデータベース化や標準化が進められており、研究効率化に貢献しています。

産業界における位置付けとしては、高付加価値化学品としての成長が見込まれており、バリューチェーンの最適化が課題です。デジタルトランスフォーメーションの一環として、ブロックチェーンを活用したトレーサビリティシステムの導入事例も登場しています。

総括すると、methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine(CAS No. 933725-48-5)は、その化学的多様性から今後さらなる応用展開が期待される化合物です。SDGs時代の要請に応えるため、環境調和型の製造プロセス開発と、イノベーティブな用途開拓が継続的に進められています。

933725-48-5 (methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)